N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as E. coli, B. mycoides, and C. albicans . These organisms are known to cause various infections in humans, and the compound’s antimicrobial activity is crucial in combating these pathogens .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, exhibit their antimicrobial activity by interacting with the microbial cells . This interaction can lead to changes in the microbial cell, such as disruption of cell wall synthesis or inhibition of essential enzymes, which ultimately leads to the death of the microbial cell .
Biochemical Pathways
This compound, as a 1,3,4-thiadiazole derivative, may affect various biochemical pathways in the microbial cells . This interference can disrupt the normal functioning of the cell and lead to cell death .
Pharmacokinetics
The compound’s effectiveness as an antimicrobial agent suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the targeted microbial cells . This is achieved through the compound’s interaction with the cells and its disruption of essential cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially affect the compound’s stability and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the thiazole ring.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group instead of a nitrophenyl group.
N,N-diethylacetamide: Lacks the nitrophenyl and thiazole groups.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOJPOJYPUJMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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